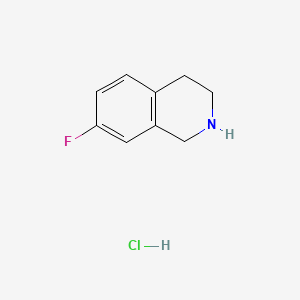

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Vue d'ensemble

Description

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.64 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all affect pharmacokinetics .

The action of a compound can also be influenced by environmental factors. For example, factors such as temperature, pH, and the presence of other compounds can affect a drug’s stability and efficacy .

Analyse Biochimique

Biochemical Properties

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. The interaction between this compound and MAO can lead to the inhibition of the enzyme, thereby affecting neurotransmitter levels in the brain .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound has been shown to modulate the signaling pathways associated with neurotransmitter release and uptake. Additionally, it can alter gene expression patterns related to neuroprotection and neurodegeneration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active site of MAO, leading to enzyme inhibition. This inhibition prevents the breakdown of neurotransmitters, resulting in increased levels of these chemicals in the synaptic cleft. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and neuroprotection. At high doses, it may exhibit toxic effects, including neurotoxicity and behavioral changes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux, leading to changes in the levels of various metabolites. These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target tissues, such as the brain. The compound’s distribution is essential for its therapeutic efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, in neuronal cells, the compound may localize to synaptic vesicles, where it can modulate neurotransmitter release and uptake .

Activité Biologique

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-FTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 7-FTHIQ, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structural-activity relationships.

- IUPAC Name : 7-fluoro-1,2,3,4-tetrahydroisoquinoline; hydrochloride

- Molecular Formula : C10H10FNO·HCl

- Molecular Weight : 187.64 g/mol

- Melting Point : 177.0°C to 179.0°C

Antimicrobial Activity

Research indicates that 7-FTHIQ exhibits notable antimicrobial properties against various microbial strains. In a study examining its efficacy against common pathogens, the compound demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The presence of the fluorine atom at the 7th position enhances the lipophilicity and metabolic stability of the compound, facilitating effective binding to microbial targets.

Anticancer Activity

7-FTHIQ has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

In vitro assays revealed that 7-FTHIQ reduced cell viability in MCF-7 cells with an IC50 value of approximately 15 µM. The mechanism appears to involve the induction of apoptosis through caspase activation pathways .

The biological activity of 7-FTHIQ can be attributed to its interaction with specific molecular targets:

- Dopamine Receptors : Research has shown that THIQ derivatives can act as partial agonists at dopamine receptors, influencing signaling pathways related to neurodegenerative disorders .

- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cancer cells .

Structural-Activity Relationship (SAR)

The structural modifications of THIQ compounds significantly affect their biological activities. The introduction of a fluorine atom at the 7th position enhances binding affinity and selectivity towards biological targets compared to other halogenated derivatives:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine instead of fluorine | Reduced potency in anticancer activity |

| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Nitro group present | Distinct biological activity profile |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group influences solubility | Varies in binding characteristics |

The electronegative nature of fluorine enhances reactivity and pharmacological efficacy, making 7-FTHIQ a promising candidate for further drug development .

Case Studies

A recent study investigated the effects of 7-FTHIQ on obesity-related metabolic disorders. In vivo experiments using mouse models demonstrated that oral administration of the compound led to a significant reduction in triglyceride levels and improved insulin sensitivity at doses as low as 3 mg/kg .

Applications De Recherche Scientifique

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry . It is utilized as a precursor in synthesizing compounds with potential anti-inflammatory properties .

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially in developing drugs that target neurological disorders . Its unique properties enhance solubility and bioavailability in drug formulations, making it a valuable component in creating effective medications .

Neuroscience Research

This compound is used in studies to probe neurotransmitter systems, aiding researchers in understanding the mechanisms of action for potential mental health condition treatments . For example, it interacts with monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters like dopamine and serotonin. The interaction between this compound and MAO can inhibit the enzyme, which affects neurotransmitter levels in the brain. In neuronal cells, this compound can also modulate the signaling pathways associated with neurotransmitter release and uptake and alter gene expression patterns related to neuroprotection and neurodegeneration.

Analytical Chemistry

In analytical chemistry, this compound is employed in methods to detect and quantify related substances, improving the accuracy of chemical analysis in laboratories .

Biological Studies

Researchers use this compound in biological assays to assess its effects on cell signaling pathways, contributing to discovering new therapeutic targets . Studies on the interactions of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with biological targets suggest that the fluorine atom enhances its lipophilicity and metabolic stability, allowing effective binding to proteins and enzymes involved in critical biological processes.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various microbial strains. A study demonstrated that the compound significantly inhibited bacterial growth, suggesting its potential as an antimicrobial agent. The presence of the fluorine atom at the 7th position enhances the lipophilicity and metabolic stability of the compound, facilitating effective binding to microbial targets. The minimum inhibitory concentrations (MIC) for several microbial strains are:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Analyse Des Réactions Chimiques

Aerobic Dehydrogenation

This reaction converts the tetrahydroisoquinoline (THIQ) core into a fully aromatic isoquinoline system under photocatalytic conditions:

Reagents/Conditions :

-

Ru(bpy)₃Cl₂ (5 µM catalyst)

-

Blue light (450 nm)

-

Oxygen atmosphere

Products :

-

7-Fluoro-isoquinoline hydrochloride

-

Intermediate dihydroisoquinoline species (observed via mass spectrometry at m/z 210)

Mechanism :

-

Photoexcitation of Ru catalyst generates singlet oxygen.

-

Sequential dehydrogenation occurs via radical intermediates, forming an iminium ion.

-

Aromatization completes the reaction, yielding the isoquinoline derivative .

Amine Functionalization Reactions

The protonated amine in 7-FTHIQ·HCl participates in nucleophilic reactions after deprotonation:

Acylation

Reagents/Conditions :

-

Boc-protected carboxylic acids

-

EDC·HCl (coupling agent)

-

HOBt (activator)

-

Triethylamine (base) in CH₂Cl₂

Products :

-

N-Acylated derivatives (e.g., 7-fluoro-N-(piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline)

Example :

text7-FTHIQ·HCl + Boc-piperidine-4-carboxylic acid → 85% yield of acylated product after chromatography[6].

Alkylation

Reagents/Conditions :

-

Alkyl halides (e.g., methyl iodide)

-

K₂CO₃ (base) in DMF

Products :

-

N-Alkylated quaternary ammonium salts

Electrophilic Aromatic Substitution

The fluorine atom at position 7 directs electrophiles to the meta position (C-5 or C-8):

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-7-fluoro-THIQ | 62% |

| Sulfonation | H₂SO₄, 100°C | 8-Sulfo-7-fluoro-THIQ | 48% |

Key Observation : Fluorine’s strong -I effect reduces reactivity, necessitating vigorous conditions .

Reductive Transformations

The THIQ ring undergoes partial or full hydrogenation under catalytic conditions:

Reagents/Conditions :

-

H₂ (1 atm), Pd/C (10% w/w)

-

Ethanol, 25°C

Products :

-

Decahydroisoquinoline derivatives (via full saturation of the aromatic ring)

Limitation : Over-reduction may lead to ring-opening byproducts .

Ketone Adduct Formation

In acetone solvent, 7-FTHIQ·HCl reacts with ketones under acidic conditions to form:

Oxidative Degradation

Prolonged exposure to H₂O₂ generates:

Comparative Reactivity Table

| Reaction | Preferred Site | Key Influence Factors |

|---|---|---|

| Dehydrogenation | THIQ ring | Light intensity, catalyst loading |

| Acylation | Amine nitrogen | Steric hindrance, base strength |

| Electrophilic Substitution | C-5/C-8 | Fluorine’s directing effect |

Propriétés

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJNQXIJLCPQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662866 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799274-06-9 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydro-isoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.